molecular formula C20H16N2O5S2 B2696656 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 922057-87-2

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2696656
CAS RN: 922057-87-2
M. Wt: 428.48
InChI Key: HDRMGOQDCVFCBK-UHFFFAOYSA-N
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Description

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as MBDB, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic chemical that has been used in scientific research for its potential therapeutic effects.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds, which show promise as Type II photosensitizers in photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for the effective treatment of cancer using photodynamic therapy, a method that involves light-activated drugs to kill cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Class III Antiarrhythmic Activity

Ellingboe et al. (1992) described the synthesis and Class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides. These compounds showed potent Class III activity without affecting conduction, indicating potential use in treating arrhythmias (Ellingboe et al., 1992).

Synthesis for Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These findings suggest the compounds' potential as COX-2 inhibitors, highlighting their therapeutic potential in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Properties

Yılmaz et al. (2015) synthesized indapamide derivatives with pro-apoptotic activities, demonstrating significant anticancer activity, particularly against melanoma cell lines. This highlights the potential of such compounds in developing new anticancer therapies (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Antimicrobial and Antioxidant Activities

Yang et al. (2015) isolated a new benzamide from endophytic Streptomyces YIM67086, demonstrating antimicrobial and antioxidant activities. This underscores the potential for discovering new therapeutic agents from natural sources, which could lead to the development of novel antimicrobial and antioxidant drugs (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).

properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S2/c1-26-14-6-7-17-13(8-14)10-18(27-17)16-11-28-20(21-16)22-19(23)12-4-3-5-15(9-12)29(2,24)25/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRMGOQDCVFCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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